molecular formula C10H9ClF4S B14063772 1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethylthio)benzene

Cat. No.: B14063772
M. Wt: 272.69 g/mol
InChI Key: KULFCZGEUBUSAK-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a trifluoromethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group to a benzene ring. One common method is the reaction of a suitable benzene derivative with trifluoromethylthiolating agents under controlled conditions. For example, the reaction of a benzene derivative with trifluoromethyltrimethylsilane in the presence of a fluoride source can introduce the trifluoromethylthio group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the trifluoromethylthio group.

    Coupling Reactions: The benzene ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the chlorine atom under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize the trifluoromethylthio group.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the trifluoromethylthio group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the trifluoromethylthio group.

Scientific Research Applications

1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of fluorinated compounds with biological systems.

    Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The fluorine atom can also influence the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethylthio)benzene is unique due to the presence of both a fluorine atom and a trifluoromethylthio group, which can significantly influence its chemical and biological properties

Properties

Molecular Formula

C10H9ClF4S

Molecular Weight

272.69 g/mol

IUPAC Name

2-(3-chloropropyl)-1-fluoro-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9ClF4S/c11-6-2-3-7-8(12)4-1-5-9(7)16-10(13,14)15/h1,4-5H,2-3,6H2

InChI Key

KULFCZGEUBUSAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)CCCCl)F

Origin of Product

United States

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